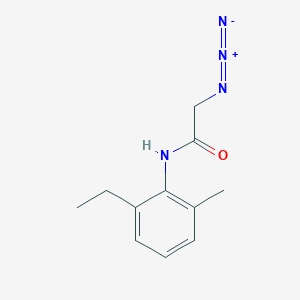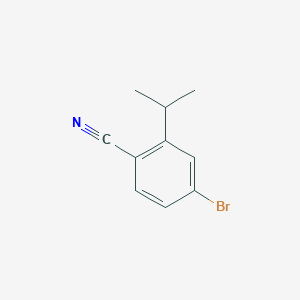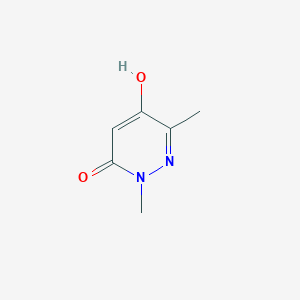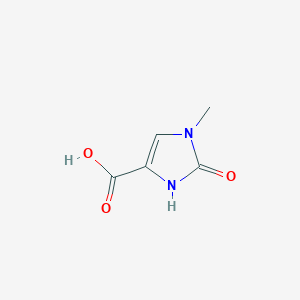
2-アジド-N-(2-エチル-6-メチルフェニル)アセトアミド
説明
2-Azido-N-(2-ethyl-6-methylphenyl)acetamide (2-ANEMA) is a synthetic organic compound of the acyl azide family. It is a useful reagent in organic synthesis and has a wide range of applications in scientific research. This compound is used in the synthesis of various organic compounds, such as peptides, amides, and amines. It is also used in the synthesis of various drugs, including anti-cancer and anti-inflammatory drugs. 2-ANEMA is also used in the synthesis of polymers, nanomaterials, and other materials for various applications.
科学的研究の応用
α-アジドケトンの合成
2-アジド-N-(2-エチル-6-メチルフェニル)アセトアミドは、α-アジドケトンの合成に使用できます . α-アジドケトンは非常に汎用性の高い貴重な合成中間体であり、その多様な用途で知られています .
様々なヘテロ環の形成
2-アジド-N-(2-エチル-6-メチルフェニル)アセトアミドから合成できるα-アジドケトンは、多くの生物学的に重要なヘテロ環化合物の合成に使用されてきました . これらは、ピロールなどの5員環のヘテロ原子1個を含む様々なヘテロ環の合成に使用できます .
トリアゾールの合成
α-アジドケトンは末端アルキンと反応し、銅(I)触媒アルキン-アジド1,3-環状付加反応により、中程度の収率から良好な収率で1,2,3-トリアゾールを生成します . これらの分子は、貴重な薬理学的に重要な特性を示します .
抗増殖活性
様々なコレステロール誘導体とのCuAAC反応によって得られる様々なトリアゾリルケトン誘導体は、3つのヒトがん細胞株に対して非常に良好な抗増殖活性を示します .
生物学的に重要な化合物の合成
α-アジドケトンは、α-アミノケトン、α-アジド-β-ヒドロキシケトン、β-アミノアルコールなどの合成的に有用な中間体を生成します . これらの中間体は、生物学的に重要な化合物の合成に使用できます。
ピラゾールとイソキサゾールの合成
作用機序
Target of Action
A similar compound, acetochlor, is known to be effective against soil bacteria .
Mode of Action
Acetochlor, a related compound, inhibits the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) .
Biochemical Pathways
Acetochlor, a related compound, affects the fatty acid elongation pathway .
Result of Action
Acetochlor, a related compound, inhibits the formation of vlcfas, which could potentially disrupt cellular processes .
特性
IUPAC Name |
2-azido-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-9-6-4-5-8(2)11(9)14-10(16)7-13-15-12/h4-6H,3,7H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHQULJOLWPGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525569.png)

![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)
![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)






![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine](/img/structure/B1525589.png)
